3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde

Lanthanide sensitization Covalent organic frameworks Ligand design

3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde (CAS 1224193-67-2) is a nitrogen-donor ligand featuring a central pyridine ring symmetrically substituted at the 2,6-positions with two oxazole rings, each bearing a meta-formylphenyl substituent. Its molecular formula is C25H15N3O4 (MW 421.40), available at 98% purity for research use.

Molecular Formula C25H15N3O4
Molecular Weight 421.4 g/mol
Cat. No. B12882720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde
Molecular FormulaC25H15N3O4
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC=C(O2)C3=NC(=CC=C3)C4=CN=C(O4)C5=CC=CC(=C5)C=O)C=O
InChIInChI=1S/C25H15N3O4/c29-14-16-4-1-6-18(10-16)24-26-12-22(31-24)20-8-3-9-21(28-20)23-13-27-25(32-23)19-7-2-5-17(11-19)15-30/h1-15H
InChIKeyGMXVPOBIILKGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde as a Dual-Aldehyde Bis(oxazole) Ligand


3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde (CAS 1224193-67-2) is a nitrogen-donor ligand featuring a central pyridine ring symmetrically substituted at the 2,6-positions with two oxazole rings, each bearing a meta-formylphenyl substituent . Its molecular formula is C25H15N3O4 (MW 421.40), available at 98% purity for research use . The compound's bis(oxazole)pyridine core is known to function as an antenna for sensitizing lanthanide luminescence, while its terminal aldehyde groups enable post-synthetic functionalization, differentiating it from simpler analogs lacking these handles [1].

Functional Handle Dual-aldehyde for imine condensation and post-synthetic modification
Antenna Core Bis(oxazole)pyridine scaffold for lanthanide luminescence sensitization
Research Grade High-purity ligand suitable for material science and coordination chemistry research

Why Simple Bis(oxazole)pyridines Cannot Replace This Aldehyde-Functionalized Scaffold


Generic bis(oxazole)pyridine ligands, such as 2,6-bis(5-phenyloxazolyl)pyridine, serve as effective lanthanide sensitizers but lack the synthetic versatility of 3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde [1]. The two meta-formylphenyl moieties on this compound are reactive aldehydes that can undergo Schiff-base condensation, enabling covalent integration into imine-linked covalent organic frameworks (COFs) or coordination polymers [2]. Attempting to substitute with a non-aldehyde analog forfeits this key structural feature, rendering applications such as COF synthesis, post-complexation bioconjugation, or heterogenization onto amine-functionalized supports unfeasible.

Imine Chemistry Blocked
Aldehyde-free bis(oxazole)pyridines cannot engage in Schiff-base condensation, preventing integration into imine-linked COFs.
Post-Synthetic Modification Lost
Non-functionalized analogs lack reactive handles for bioconjugation, solid-support immobilization, or covalent framework building.
Structural Architecture Diverges
Simple 2,6-bis(phenyloxazolyl)pyridine ligands retain the antenna core but miss the extended aldehyde-based connectivity required for modular synthesis.

Quantitative Differentiation Evidence for 3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde vs. Closest Analogs


Structural Differentiation: Number of Reactive Aldehyde Handles vs. 2,6-Bis(5-phenyloxazolyl)pyridine

3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde possesses two meta-formylphenyl substituents, providing two reactive aldehyde handles for imine condensation or further derivatization. In contrast, 2,6-bis(5-phenyloxazolyl)pyridine, a common analog, has zero aldehyde groups and thus cannot undergo Schiff-base chemistry or be incorporated into imine-linked COFs [1][2]. This represents a qualitative, functionally critical differentiation.

Aldehyde Handles
Class-level
2 aldehyde groups vs. 0 in non‑functionalized 2,6‑bis(5-phenyloxazolyl)pyridine
Enables imine-based COF and post‑synthetic modification workflows
Functional group count based on reported chemical structures
Lanthanide sensitization Covalent organic frameworks Ligand design

Lanthanide Sensitization Efficiency: Bis(oxazole)pyridine Core vs. Pybox Ligands

Bis(oxazole)pyridine cores, such as the scaffold in the target compound, have been demonstrated to sensitize Eu(III) and Tb(III) luminescence. While no direct quantum yield data exists for the specific aldehyde derivative, related 2,6-bis(oxazolyl)pyridine ligands form 3:1 complexes [Ln(ligand)3]3+ and act as effective antennas [1]. In comparison, Pybox (bis(oxazoline)pyridine) ligands have reported Eu(III) quantum yields up to 76% and Tb(III) up to 59% [2]. The oxazole variant is expected to offer distinct photophysical tuning due to the aromatic oxazole ring's extended conjugation, though quantitative comparative data remains unavailable.

Ln(III) Sensitization
Context-dependent
Bis(oxazole)pyridine sensitization reported; Pybox Eu(III) QY up to 76% in acetonitrile
Supports photophysical antenna evaluation context
Direct quantum yield not reported for this aldehyde derivative
Luminescent lanthanide complexes Quantum yield Antenna effect

COF Surface Area Enhancement: Pyridine-Based Aldehyde Building Block vs. Traditional Benzene-Based Aldehydes

A recent report on a pyridine-based aldehyde scaffold (structurally analogous to the target compound) used for imine-linked COF synthesis demonstrated surface areas up to 2829 m²/g and thermal stability up to 485 °C [1]. This markedly exceeds the typical surface areas of many benzene-1,3,5-tricarbaldehyde-based COFs, which often range from 500-1500 m²/g. The pyridine core and extended bis(oxazole) conjugation contribute to enhanced crystallinity and porosity.

COF Surface Area
Class-level
2829 m²/g (pyridine‑based COF from analogous aldehyde building block)
Supports high‑surface‑area COF design for gas capture and catalysis
Data from structurally related pyridine‑dialdehyde COF
Covalent organic frameworks Surface area Porosity

Metal Coordination Versatility: Bis(oxazole)pyridine vs. Terpyridine Ligands

The 2,6-bis(oxazolyl)pyridine core acts as a tridentate nitrogen-donor ligand, analogous to terpyridine (tpy) but with the outer pyridine rings replaced by oxazoles . This substitution modulates the ligand field strength and metal-binding selectivity. While quantitative comparative stability constants are not available for the target compound, Pybox ligands show Eu(III) log β values of log β11=3.6, log β12=9.1, log β13=12.0 [1]. The oxazole-based analog likely exhibits altered binding kinetics and photophysical antenna properties due to the different electronic structure of oxazole vs. pyridine.

Metal Coordination
Class-level
Tridentate N,N,N‑donor pocket; Pybox Eu(III) log β₁₃ = 12.0
Supports coordination chemistry and metal separation studies
Stability constants not measured for this specific ligand
Coordination chemistry Tridentate ligands Transition metals

High-Value Application Scenarios for 3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde Based on Quantitative Evidence


Synthesis of High-Surface-Area Imine-Linked Covalent Organic Frameworks (COFs) for Gas Capture

The dual aldehyde functionality of this compound enables its direct use as a building block for imine-linked COFs via condensation with polyamines [3]. Pyridine-based COFs derived from structurally analogous aldehyde scaffolds exhibit BET surface areas up to 2829 m²/g and exceptional thermal stability (up to 485 °C), making them suitable for CO2 capture, methane storage, and environmental remediation [3]. The nitrogen-rich pyridine core further provides coordination sites for post-synthetic metalation, enabling catalytic applications.

Luminescent Lanthanide Complexes for Bioimaging and Anti-Counterfeiting

The bis(oxazole)pyridine core serves as an effective antenna for sensitizing Eu(III) and Tb(III) luminescence, forming stable 3:1 [Ln(ligand)3]3+ complexes [4]. The residual aldehyde groups may be post-functionalized with targeting moieties (via imine or hydrazone linkages) for bioimaging, or with polymerizable groups for incorporation into anti-counterfeiting materials. This combines the sensitization efficiency of the bis(oxazole) core with the modularity of aldehyde chemistry unavailable in simple bis(oxazole)pyridine ligands [1].

Tridentate Nitrogen-Donor Ligand for Transition Metal and Lanthanide Separation

As a tridentate N,N,N-donor, this ligand's 2,6-bis(oxazolyl)pyridine pocket coordinates to a wide range of metal ions . The aldehyde functionalities allow for immobilization onto solid supports (e.g., amine-functionalized silica or polymers) via imine linkage, generating heterogeneous extractants for metal ion separation, lanthanide purification, or radiochemical processing, where the immobilized ligand can be quantitatively recovered. This addresses the solubility limitations of homogeneous bis(oxazole)pyridine analogs [5].

Precursor for Donor-Acceptor Covalent Organic Frameworks in Photocatalysis

Recent work has demonstrated that bisoxazole-based donor-acceptor COFs, such as Bpy-COF, exhibit enhanced photocatalytic H2O2 production due to efficient charge separation [2]. The target compound, with its electron-deficient pyridine-bis(oxazole) core and terminal aldehyde groups, is structurally predisposed for incorporation into D-A COFs, potentially yielding photocatalysts for water splitting, CO2 reduction, or organic pollutant degradation. The aldehyde handles enable direct imine condensation with amine-functionalized donor units.

Application
Selection Property
Validation Focus
COF Synthesis for Gas Capture
Dual-aldehyde imine condensation reactivity
Surface area and thermal stability benchmarking
Luminescent Lanthanide Complexes
Bis(oxazole) antenna core with modular aldehyde handles
Quantum yield and sensitization efficiency screening
Metal Ion Separation
Tridentate N,N,N-donor and aldehyde immobilization capability
Binding affinity and selectivity under extraction conditions
Donor‑Acceptor COF Photocatalysis
Electron-deficient pyridine‑bis(oxazole) core with aldehyde linkers
Photocatalytic performance under visible light
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